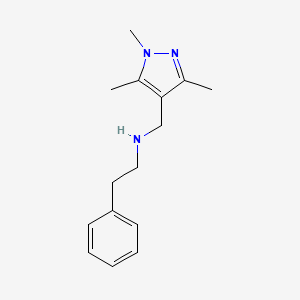

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

Description

2-Phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a pyrazole-derived amine featuring a phenyl-substituted ethanamine backbone linked to a 1,3,5-trimethylpyrazole moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to ligands targeting serotonin receptors (e.g., 5-HT7R) .

Properties

IUPAC Name |

2-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-12-15(13(2)18(3)17-12)11-16-10-9-14-7-5-4-6-8-14/h4-8,16H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYWSJYZWJKYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives. This reaction can be catalyzed by various agents, including phosphotungstic acid on silica under microwave irradiation . The reaction conditions are generally mild, and the yields are high, making this method efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation methods. The use of microwave irradiation and solvent-free conditions can be scaled up to produce significant quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydride donors.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine exerts its effects involves interactions with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and biological activity . These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

*Inferred formula based on structural analysis.

Impact of Substituents on Properties

- Lipophilicity : Alkyl groups (e.g., dimethylamine in ) increase logP, favoring blood-brain barrier penetration. Conversely, polar groups like methoxyethyl reduce logP, enhancing solubility.

- Receptor Binding : The phenyl group in the target compound enables π-π stacking with aromatic residues in receptors (e.g., 5-HT7R), while fluorophenyl analogs may strengthen interactions via electron-withdrawing effects.

- Safety Profiles : Pyrazole derivatives often exhibit irritant properties (e.g., ), necessitating careful handling.

Biological Activity

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by alkylation with phenyl groups.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound demonstrated notable activity against a range of pathogens, including bacteria and fungi. For instance, derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with structural similarities to this compound have been reported to induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of the biological profile of pyrazole derivatives. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazole derivatives revealed that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 125 μg/mL against tested fungi such as Candida albicans and Aspergillus niger .

Case Study 2: Anticancer Activity

In vitro studies on similar pyrazole compounds indicated significant cytotoxic effects against several cancer cell lines. For example, a derivative demonstrated over 90% inhibition of cell proliferation in NCI-H23 (lung cancer) cells at specific concentrations . This highlights the potential use of such compounds in cancer therapy.

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.